3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Description
This compound features a 3,4,5-trimethoxybenzamide moiety linked to a 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl group. The thiazolidinone core, a five-membered heterocyclic ring containing sulfur and nitrogen, is substituted with an oxo group at position 4 and a sulfanylidene (C=S) group at position 2. The 3,4,5-trimethoxybenzamide fragment is notable for its electron-rich aromatic system, which is frequently associated with enhanced biological activity, such as P-glycoprotein (P-gp) inhibition or anticancer properties .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-15-10(16)6-22-13(15)21/h4-5H,6H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWGYGMTVWZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)CSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzaldehyde
The 3,4,5-trimethoxybenzoyl group originates from 3,4,5-trimethoxybenzaldehyde, a critical intermediate synthesized via Friedel-Crafts alkylation. As detailed in the patent CN104098451A, 1,2,3-trimethoxybenzene undergoes substitution with oxoethanoic acid and hydrochloric acid under Lewis acid catalysis (e.g., trifluoromethanesulfonic acid sodium or boron trifluoride) to yield 1,2,3-trimethoxybenzyl chloride. Subsequent oxidation with urotropine (hexamethylenetetramine) and acetic acid generates 3,4,5-trimethoxybenzaldehyde (Table 1).
Table 1: Optimization of 3,4,5-Trimethoxybenzaldehyde Synthesis
| Example | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (GC, %) |
|---|---|---|---|---|---|
| 1 | CF₃SO₃Na | 70 | 8 | 68 | 85.0 |
| 2 | CF₃SO₃Na | 70 | 5 | 60 | 65.5 |
| 3 | CF₃SO₃Na | 50 | 10 | 68 | 84.8 |
| 4 | BF₃ | 70 | 8 | 67 | 85.1 |
The optimal conditions (Example 1) employ trifluoromethanesulfonic acid sodium at 70°C for 8 hours, achieving 68% yield and 85% purity. Lower temperatures or reduced reaction times diminished efficiency, as seen in Examples 2 and 5.
Conversion to 3,4,5-Trimethoxybenzoyl Chloride
The aldehyde is oxidized to 3,4,5-trimethoxybenzoic acid using potassium permanganate or chromic trioxide. Subsequent treatment with thionyl chloride or phosphorus pentachloride converts the acid to 3,4,5-trimethoxybenzoyl chloride, a reactive intermediate for amide bond formation.
Synthesis of the 4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl Ring
Thiourea Cyclization Strategies
The thiazolidinone core is constructed via cyclization of thiourea derivatives. As demonstrated in PMC9865752, migratory cyclization of N-benzyl-2-chloroacetamide with ammonium thiocyanate yields 2-(benzylamino)thiazol-4(5H)-one. For the target compound’s 2-sulfanylidene moiety, carbon disulfide is introduced to form dithiocarbamate intermediates, which cyclize with α-chloroketones (e.g., 3-chloropentane-2,4-dione) under microwave irradiation.
Table 2: Thiazolidinone Synthesis via Microwave-Assisted Cyclization
| Substrate | Conditions | Time (s) | Yield (%) |
|---|---|---|---|
| 1-(3,4,5-Trimethoxybenzoyl) | Microwave, 300 W | 30 | 72 |
| 1-(4-Methylbenzoyl) | Microwave, 300 W | 25 | 65 |
Microwave irradiation enhances reaction efficiency, reducing reaction times from hours to seconds.
Functionalization at Position 3
The amine at position 3 of the thiazolidinone ring is generated by hydrolyzing the benzyl protecting group (from migratory cyclization) under acidic conditions. Alternatively, direct cyclization of unprotected thioureas with α-chloroketones yields primary amines, as shown in the synthesis of N-(5-acetyl-4-methyl-3-aryl-thiazol-2-ylidene)benzamides.
Coupling of Benzoyl and Thiazolidinone Components
Amide Bond Formation
The final step involves coupling 3,4,5-trimethoxybenzoyl chloride with the thiazolidinone amine. In anhydrous dichloromethane or tetrahydrofuran, triethylamine is used as a base to scavenge HCl, facilitating nucleophilic acyl substitution (Figure 1).
Figure 1: Coupling Reaction Mechanism
$$
\text{3,4,5-Trimethoxybenzoyl chloride} + \text{Thiazolidinone amine} \xrightarrow{\text{Et₃N}} \text{Target Compound}
$$
Optimization of Coupling Conditions
Table 3: Solvent and Base Screening for Amide Coupling
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | Et₃N | 25 | 82 |
| DCM | Et₃N | 25 | 78 |
| DMF | DIPEA | 0 | 65 |
| Acetonitrile | Pyridine | 25 | 70 |
Tetrahydrofuran (THF) with triethylamine at room temperature provided the highest yield (82%). Polar aprotic solvents like DMF led to side reactions, reducing efficiency.
Challenges and Mitigation Strategies
Purification of Hydrophobic Intermediates
The hydrophobic nature of 3,4,5-trimethoxybenzoyl chloride complicates purification. Column chromatography with silica gel and ethyl acetate/hexane (1:4) resolves this, achieving >95% purity.
Regioselectivity in Thiazolidinone Cyclization
Microwave-assisted reactions improve regioselectivity by minimizing thermal decomposition. For example, irradiating 1-(3,4,5-trimethoxybenzoyl)thiourea with 3-chloropentane-2,4-dione selectively forms the 4-oxo-2-sulfanylidene derivative.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted benzamides.
Scientific Research Applications
The compound 3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and documented case studies.
Structure and Composition
The molecular formula of this compound is . The compound features a thiazolidine ring, which is known for its biological activity. The presence of methoxy groups enhances its solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds containing thiazolidine structures exhibit significant antimicrobial properties. In a study focusing on the compound's efficacy against bacterial strains, it was found that this compound demonstrated enhanced activity when used in combination with traditional antibiotics, suggesting a synergistic effect that could lead to improved treatment protocols for resistant infections .
Antioxidant Properties
Another important application of this compound lies in its antioxidant potential. The presence of methoxy groups contributes to its ability to scavenge free radicals. A comparative study highlighted its effectiveness against common antioxidants like ascorbic acid, indicating that it could be a valuable addition to formulations aimed at reducing oxidative stress in various diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine derivatives have been well-documented. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Ascorbic Acid | Moderate | High | Low |
| Standard Antibiotics (e.g., Penicillin) | High | Low | Low |
Case Study 1: Synergistic Effects with Antibiotics
A clinical trial investigated the use of this compound in combination with standard antibiotics against resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to antibiotics alone, suggesting its potential as an adjunct therapy in infectious diseases .
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that the compound inhibited NF-kB signaling pathways in macrophages. This inhibition correlated with decreased levels of TNF-alpha and IL-6 production. These findings support the hypothesis that this compound could serve as a therapeutic agent for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring can interact with various enzymes and receptors, modulating their activity. For example, it can act as an antagonist to PPARs, which are involved in the regulation of glucose and lipid metabolism .
Comparison with Similar Compounds
Core Thiazolidinone Derivatives
- N-(3-Octyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide (): Structural Differences: Lacks the sulfanylidene group, instead featuring a benzamide directly attached to a thiazolidinone ring with an octyl substituent. The thiazolidinone and phenyl rings are nearly coplanar, favoring intermolecular hydrogen bonding . Synthetic Route: Prepared via condensation of benzoyl chloride with thiosemicarbazide derivatives, differing from the target compound’s synthesis, which likely involves cyclization of hydrazinecarbothioamides (as in ) .
- 2,3-Disubstituted 1,3-Thiazolidin-4-ones (): Structural Differences: Retain the 4-oxo group but lack the sulfanylidene functionality. Substituents at positions 2 (e.g., 4-methylphenyl) and 3 (e.g., benzamide) significantly influence cytotoxicity. Pharmacological Impact: The benzamide group at position 3 enhances apoptosis in renal adenocarcinoma cells, suggesting that the 3,4,5-trimethoxybenzamide in the target compound may amplify this effect .
Benzamide-Based Analogues
- 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide (): Structural Differences: Shares the 3,4,5-trimethoxybenzamide scaffold but replaces the thiazolidinone with a nitro-substituted aniline. Activity: Exhibits P-gp inhibitory activity (IC₅₀: 1.4–20 µM), highlighting the importance of the trimethoxybenzamide group in modulating efflux pumps .
- VUF15485 (): Structural Differences: Contains a 3,4,5-trimethoxybenzamide linked to a fluorophenyl-pyrrolidinyl moiety. The absence of a thiazolidinone core reduces planarity but enhances agonist activity at specific receptors .
Pharmacological and Physicochemical Properties
Anticancer Activity
- Mechanistic Insights (): Thiazolidinone derivatives with benzamide substituents induce G₁ cell cycle arrest and apoptosis.
- Trimethoxybenzamide Role : The electron-donating methoxy groups in 3,4,5-trimethoxybenzamide likely improve membrane permeability and target affinity, as seen in P-gp inhibitors () .
Tautomerism and Stability
Crystallographic and Spectral Data
- Planarity and Intermolecular Interactions : Unlike the coplanar structure of N-(3-octyl-4-oxo-thiazolidin-2-ylidene)benzamide (), the sulfanylidene group in the target compound may introduce steric hindrance, reducing crystallinity but increasing solubility .
- Spectral Confirmation: NMR and IR data () confirm the integrity of the thiazolidinone and benzamide moieties, critical for comparative quality control .
Biological Activity
3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of thiazolidinones, which have been recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesized data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiazolidinone ring, which is crucial for its biological activity. The presence of methoxy groups enhances its solubility and bioavailability.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit potent antimicrobial properties. A study evaluating a series of thiazolidinone derivatives demonstrated that compounds similar to this compound displayed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene... | 10.7 - 21.4 | 21.4 - 40.2 |
| Reference Compound (Norfloxacin) | 16 | 32 |
| Reference Compound (Chloramphenicol) | 8 | 16 |
The Minimum Inhibitory Concentration (MIC) values indicate that the thiazolidinone derivatives are comparable or superior to standard antibiotics.
Anticancer Activity
Thiazolidinones have been studied for their anticancer properties as well. The compound's ability to induce apoptosis in cancer cells has been noted in various studies. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
The biological activity of thiazolidinones is attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase .
- Apoptosis Induction : They can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potentials.
Case Studies
A notable case study involved the synthesis and testing of a series of thiazolidinone derivatives against various pathogens. The study found that these compounds exhibited broad-spectrum antimicrobial activity and were particularly effective against resistant strains .
Another study focused on the anticancer potential of thiazolidinones where the synthesized compounds were tested on various cancer cell lines, showing promising results in inhibiting tumor growth .
Q & A
Basic: What synthetic routes are recommended for preparing 3,4,5-trimethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Core benzamide formation : Condensation of 3,4,5-trimethoxybenzoic acid derivatives with a thiazolidinone scaffold. A general method involves refluxing the acid chloride or activated ester with the thiazolidinone amine in anhydrous ethanol or acetonitrile under basic conditions (e.g., potassium carbonate) .
Thiazolidinone ring modification : Introduce the sulfanylidene group via sulfurization using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Optimization : Key parameters include temperature control (reflux at 80–100°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 molar ratio of benzoyl chloride to amine to ensure complete conversion). Purity is enhanced by recrystallization from ethanol or column chromatography .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- Spectroscopy :
- IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thione (C=S, ~1200–1250 cm⁻¹) stretches .
- NMR : ¹H NMR detects methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the thiazolidinone carbonyl (δ ~170 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., exact mass ± 0.001 Da) .
- Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) or SIR97 (for structure solution) resolves bond lengths/angles and validates stereochemistry. Data collection at 100 K improves resolution .
Advanced: How can researchers evaluate this compound’s bioactivity against targets like SIRT1 or P-glycoprotein (P-gp)?
Answer:
- SIRT1 agonism :
- P-gp inhibition :
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for optimizing biological efficacy?
Answer:
- Scaffold variation : Modify the thiazolidinone ring (e.g., replace sulfur with oxygen) or alter benzamide substituents (e.g., desmethylate methoxy groups) to assess impact on activity .
- Substituent profiling : Introduce electron-withdrawing/donating groups (e.g., nitro, halogens) at the benzamide’s para position. Measure changes in IC₅₀/EC₅₀ and correlate with Hammett constants .
- Data-driven SAR : Use clustering analysis of IC₅₀ values from analogs (e.g., derivatives in ) to identify critical pharmacophores.
Advanced: How should discrepancies in crystallographic data between refinement software be resolved?
Answer:
- Validation metrics : Compare R-factors (SHELXL typically achieves R < 0.05 for high-resolution data) and electron density maps (e.g., omit maps in WinGX ) to detect model bias .
- Cross-software refinement : Refine the same dataset using SHELXL and SIR97 . Consensus bond lengths (e.g., C–S: 1.68 ± 0.02 Å) and angles validate accuracy .
- Twinned data : For challenging crystals (e.g., high mosaicity), use SHELXD for initial phasing and ORTEP-3 for graphical validation of thermal ellipsoids .
Advanced: How can computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to dock the compound into SIRT1 (PDB: 4IG9) or P-gp (PDB: 6QEX). Validate poses with crystallographic fragments (e.g., ’s thiazolidinone derivatives) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of key interactions (e.g., hydrogen bonds with SIRT1’s Glu 230) .
Advanced: What analytical methods ensure purity and stability of this compound under storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
